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Compound of Interest

Compound Name: 2-Bromo-1-furan-2-yl-ethanone

Cat. No.: B057236 Get Quote

An In-depth Technical Guide to the Reactivity of 2-Bromo-1-furan-2-yl-ethanone

Introduction
Alpha-haloketones are a class of organic compounds characterized by a halogen atom

positioned on the carbon atom alpha to a carbonyl group.[1] This unique structural arrangement

features two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[1] This

bifunctionality makes them highly reactive and versatile intermediates in organic synthesis,

enabling a wide array of chemical transformations.[1][2] The reactivity of α-haloketones is

primarily driven by the inductive effect of the carbonyl group, which enhances the polarity of the

carbon-halogen bond and increases the electron deficiency at the α-carbon.[3]

Among this class of compounds, 2-Bromo-1-furan-2-yl-ethanone is of particular interest. It

incorporates a furan ring, a five-membered aromatic heterocycle containing an oxygen atom.[1]

The furan moiety is a fundamental component of many natural products and serves as a crucial

building block in medicinal chemistry and materials science.[1][4] The combination of the

reactive α-haloketone functionality with the synthetically important furan scaffold makes 2-
Bromo-1-furan-2-yl-ethanone a valuable precursor for the synthesis of complex heterocyclic

systems, particularly those with pharmacological relevance.[1][4]

This guide provides a comprehensive overview of the reactivity of 2-Bromo-1-furan-2-yl-
ethanone, focusing on its core reaction pathways, experimental protocols, and synthetic

applications for researchers, scientists, and drug development professionals.
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Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 2-Bromo-1-furan-2-yl-
ethanone is presented below. Proper handling and storage are critical due to its reactive and

hazardous nature.

Properties of 2-Bromo-1-furan-2-yl-ethanone
Property Value Source

IUPAC Name
2-bromo-1-(furan-2-

yl)ethanone
[5][6]

Synonyms
2-(Bromoacetyl)furan,

Bromomethyl(furan-2-yl)ketone
[5]

CAS Number 15109-94-1 [5][6]

Molecular Formula C₆H₅BrO₂ [5][6]

Molecular Weight 189.01 g/mol [5][7]

Appearance
Colorless to light yellow

transparent liquid
[4]

Boiling Point 112-114 °C at 2 mmHg [4]

Density 1.59 g/cm³ at 25 °C [4]

Solubility

Insoluble in water; soluble in

dichloromethane, chloroform,

THF, ether

[4]

Purity
≥95% (Industrial), ≥98%

(Research Grade)
[4][7]

Safety and Handling Information
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Hazard Statement Description Precautionary Measures

H302 Harmful if swallowed

Do not eat, drink, or smoke

when using this product. Rinse

mouth if swallowed.[5][8]

H314
Causes severe skin burns and

eye damage

Wear protective gloves,

clothing, and eye/face

protection. Wash skin

thoroughly after handling.[5][8]

H335 May cause respiratory irritation

Use only outdoors or in a well-

ventilated area. Avoid

breathing dust/fumes/vapors.

[5][8]

Stability

Reactive with nucleophiles

(water, amines, alcohols).

Sensitive to moisture and light.

Store in a sealed, cool, dry,

and dark place (≤20°C) in a

brown reagent bottle.[4]

Core Reactivity and Mechanistic Pathways
The reactivity of 2-Bromo-1-furan-2-yl-ethanone is dominated by its two electrophilic sites,

which are susceptible to attack by a wide range of nucleophiles and bases.

Nucleophilic Substitution (SN2 Reaction)
The most common reaction pathway for α-haloketones is the bimolecular nucleophilic

substitution (SN2) at the α-carbon.[9] The electron-withdrawing carbonyl group enhances the

electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack and

displacement of the bromide ion.

This reaction is typically performed with less basic nucleophiles, such as sulfur or nitrogen

nucleophiles, to prevent competing side reactions.[9] Strongly basic nucleophiles can lead to

deprotonation at the α-carbon, resulting in enolate formation and subsequent reactions like the

Favorskii rearrangement.[2][9]

Caption: SN2 reaction at the α-carbon.
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Synthesis of Heterocycles
A significant application of 2-Bromo-1-furan-2-yl-ethanone is in the synthesis of heterocyclic

compounds, particularly those containing nitrogen and sulfur.

Hantzsch Thiazole Synthesis: This is a classic method for synthesizing thiazole rings. It

involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] The reaction

proceeds via an initial SN2 attack by the sulfur atom of the thioamide on the α-carbon, followed

by cyclization and dehydration to form the aromatic thiazole ring.

2-Bromo-1-furan-2-yl-ethanone
+ Thioamide (R-CSNH2)

S-Alkylation Intermediate

S_N2 Attack

Cyclization via
Nucleophilic Attack

of Nitrogen

Intramolecular
Condensation

2-R-4-(furan-2-yl)thiazole

- H2O

Click to download full resolution via product page

Caption: Hantzsch Thiazole Synthesis Pathway.

Other Heterocycles: The compound is also used to synthesize other heterocycles. For

instance, reaction with hydroxylamine sulfate yields the corresponding oxime, and it serves as
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a precursor for diaryldihydropyrrolizine derivatives and 1,2-diaryl-4-(2-furyl)-3-imidazoline-3-

oxides.[1][7]

Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base (e.g., alkoxides), α-haloketones can undergo

the Favorskii rearrangement.[2] The mechanism involves the formation of an enolate, followed

by an internal SN2 reaction to form a highly strained cyclopropanone intermediate. This

intermediate is then attacked by the base, leading to the ring-opening and formation of a

rearranged carboxylic acid derivative (e.g., an ester).

2-Bromo-1-furan-2-yl-ethanone

Enolate Formation
(Base abstracts α'-proton)

Strong Base

Cyclopropanone Intermediate
(Intramolecular S_N2)

- Br-

Nucleophilic Acyl
Addition (e.g., RO-)

Base Attack

Rearranged Ester Product

Ring Opening

Click to download full resolution via product page

Caption: Favorskii Rearrangement Mechanism.
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Dehydrobromination to α,β-Unsaturated Ketones
Treatment of α-bromo ketones with a sterically hindered base, such as pyridine, can lead to the

elimination of HBr via an E2 mechanism.[10] This reaction is a valuable method for

synthesizing α,β-unsaturated ketones, which are important conjugated systems used in various

other synthetic transformations like Michael additions.[10]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the starting material

and a key synthetic transformation.

Protocol 1: Synthesis of α-Bromo Aromatic Ketones
(General Procedure)
This protocol describes a general, environmentally benign method for the α-bromination of

aromatic ketones using N-bromosuccinimide (NBS) under ultrasonic irradiation.

Materials:

Aromatic ketone (e.g., 1-(furan-2-yl)ethanone) (1.0 eq)

N-Bromosuccinimide (NBS) (1.0 eq)

Polyethylene glycol (PEG-400) and Water (1:2 mixture)

Dichloromethane (for extraction)

Jacketed reactor with an ultrasonic horn (e.g., 25 kHz)

Procedure:

A mixture of the starting acetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is added to

the PEG-400/water solvent mixture (5 mL) with stirring.[11]

The reaction vessel is placed under sonication using an ultrasonic horn at 40% amplitude.

[11]
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The temperature of the reaction is maintained at 80 °C by circulating water through the

jacketed reactor.[11]

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting

ketone is completely consumed.[11]

Upon completion, the reaction mass is cooled to room temperature and extracted with

dichloromethane.[11]

The organic layer is washed with water, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the crude α-bromo ketone, which can be

further purified by column chromatography or recrystallization.
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Caption: Workflow for α-bromination.

Protocol 2: Hantzsch Synthesis of a 4-(furan-2-
yl)thiazole Derivative
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This protocol outlines the synthesis of a thiazole from 2-Bromo-1-furan-2-yl-ethanone and a

thioamide.

Materials:

2-Bromo-1-furan-2-yl-ethanone (1.0 eq)

Thioamide (e.g., Thioacetamide) (1.0 eq)

Ethanol

Sodium bicarbonate (optional, as a mild base)

Procedure:

Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask.

Add a solution of 2-Bromo-1-furan-2-yl-ethanone (1.0 eq) in ethanol dropwise to the

thioamide solution at room temperature with stirring.

After the addition is complete, gently reflux the reaction mixture for 2-4 hours. The progress

can be monitored by TLC.

Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the

thiazole) forms, it can be collected by filtration.

Alternatively, the solvent can be removed under reduced pressure. The residue is then

dissolved in water and neutralized with a mild base like sodium bicarbonate to precipitate the

free thiazole base.

The crude product is collected by filtration, washed with cold water, and dried. It can be

purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water

mixture).

Conclusion
2-Bromo-1-furan-2-yl-ethanone stands out as a highly valuable and reactive building block in

modern organic synthesis. Its bifunctional nature, with two distinct electrophilic sites, allows for
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a diverse range of transformations including nucleophilic substitutions, rearrangements, and

eliminations. The ability to readily participate in reactions like the Hantzsch thiazole synthesis

makes it an indispensable precursor for constructing complex heterocyclic scaffolds, which are

central to the fields of medicinal chemistry and drug development. A thorough understanding of

its reactivity, combined with carefully designed experimental protocols, enables researchers to

harness its full synthetic potential in the creation of novel and pharmacologically relevant

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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